tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate
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Overview
Description
tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate is an organic compound that features a tert-butyl group, a pyrrolidine ring, and an isopropyl carbamate moiety
Preparation Methods
The synthesis of tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate typically involves multiple steps. One common method includes the protection of the amine group using a tert-butyl carbamate, followed by the formation of the pyrrolidine ring and subsequent functionalization to introduce the isopropyl group. The reaction conditions often involve the use of organic solvents such as dichloromethane or methanol, and catalysts like palladium or copper complexes .
Chemical Reactions Analysis
tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: This compound can act as a biochemical reagent in various biological assays and experiments.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate can be compared with other similar compounds such as:
- tert-Butyl ®-(1-(3-methylbutanoyl)pyrrolidin-3-yl)carbamate
- tert-Butyl (2-oxo-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperidin-3-yl)carbamate
- tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H31N3O3 |
---|---|
Molecular Weight |
313.44 g/mol |
IUPAC Name |
tert-butyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C16H31N3O3/c1-11(2)19(15(21)22-16(4,5)6)10-13-7-8-18(9-13)14(20)12(3)17/h11-13H,7-10,17H2,1-6H3 |
InChI Key |
DGGWYHHNUCAYNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1CCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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